An In-Depth Technical Guide to (R)-1-(2,4-Dimethylphenyl)propan-1-amine
An In-Depth Technical Guide to (R)-1-(2,4-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-1-(2,4-Dimethylphenyl)propan-1-amine, a chiral amine with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer in-depth insights into its chemical identity, synthesis, potential applications, and safe handling, grounded in established scientific principles and methodologies.
Core Compound Identification
Precise identification is paramount for scientific rigor. The nomenclature and registry numbers for this compound and its common salt are detailed below. It is critical to note that while a specific CAS number for the (R)-enantiomer of the free amine is not consistently reported across major chemical databases, the CAS number for its hydrochloride salt is well-defined. The CAS and MDL numbers for the racemic mixture are also provided for clarity.
| Compound Name | Type | CAS Number | MDL Number |
| 1-(2,4-Dimethylphenyl)propan-1-amine | Racemic | 886496-82-8[1] | MFCD06739390[1] |
| (R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | (R)-Enantiomer Salt | 856563-03-6[2] | Not specified |
Physicochemical Properties and Structural Information
Understanding the fundamental properties of a molecule is crucial for its application in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Predicted: Liquid | --- |
| Boiling Point | Not specified | --- |
| Melting Point | Not specified | --- |
| InChI Key | CUMKAEFZXDVXGM-UHFFFAOYSA-N | [1] |
Synthesis and Enantioselective Separation
The synthesis of enantiomerically pure (R)-1-(2,4-Dimethylphenyl)propan-1-amine is a key step for its utilization in stereospecific applications. The primary route involves the synthesis of the racemic amine followed by chiral resolution.
Synthesis of Racemic 1-(2,4-Dimethylphenyl)propan-1-amine
A common synthetic route to the racemic compound is through the reductive amination of 2,4-dimethylpropiophenone. This method is widely used for the preparation of primary amines from ketones.
Caption: Figure 1: Reductive Amination for Racemic Amine Synthesis.
Chiral Resolution of Racemic 1-(2,4-Dimethylphenyl)propan-1-amine
The separation of the (R) and (S) enantiomers is most commonly achieved through diastereomeric salt crystallization. This classical method leverages the different physical properties of diastereomeric salts formed with a chiral resolving agent.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
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Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent, such as ethanol or methanol. This reaction forms a mixture of two diastereomeric salts: [(R)-amine(+)--acid] and [(S)-amine(+)--acid].
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Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. The less soluble salt is isolated by filtration.
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Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.
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Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent and purified by distillation or chromatography.
Caption: Figure 2: Workflow for Chiral Resolution.
Applications in Drug Discovery and Development
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these amines is often critical for their pharmacological activity. While specific applications of (R)-1-(2,4-Dimethylphenyl)propan-1-amine are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules.
The dimethylphenyl group, for instance, is a feature in compounds explored for their interactions with biological targets where lipophilic and aromatic interactions are important. The chiral benzylic amine moiety is a well-established pharmacophore. It is plausible that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of receptors and enzymes.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons of the propyl group, the methyl protons of the propyl group, and the two methyl groups on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The aromatic carbons will appear in the downfield region (typically 120-150 ppm), while the aliphatic carbons will be found in the upfield region.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (163.26 g/mol ). Fragmentation patterns would be consistent with the structure, likely showing loss of the ethyl group or cleavage at the benzylic position.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (R)-1-(2,4-Dimethylphenyl)propan-1-amine.
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Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
(R)-1-(2,4-Dimethylphenyl)propan-1-amine represents a valuable chiral building block for synthetic and medicinal chemistry. Its preparation through established methods of synthesis and chiral resolution provides access to an enantiomerically pure intermediate. While its specific applications are an area for ongoing research, its structural features suggest significant potential in the development of novel bioactive compounds. Adherence to rigorous identification, characterization, and safe handling practices is essential for its successful application in research and development.
References
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AA Blocks. 1-(2,4-dimethylphenyl)propan-1-amine. [Link]
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Mol-Instincts. (R)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. [Link]
